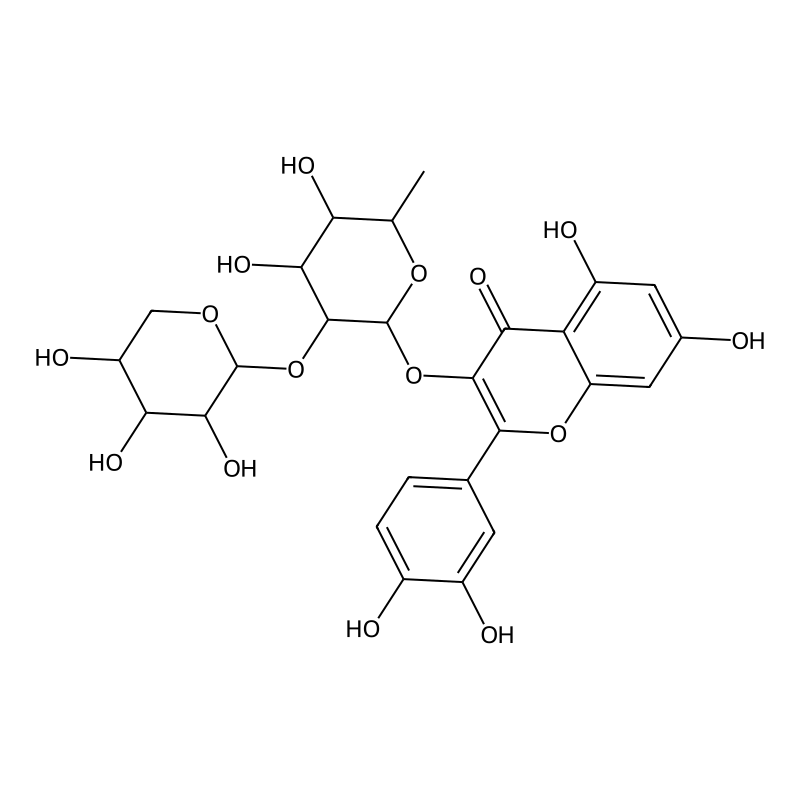

quercetin-3-O-deoxyhexosyl(1-2)pentoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Quercetin-3-O-deoxyhexosyl(1-2)pentoside is a naturally occurring compound belonging to the class of glycosides. Glycosides are molecules formed by the linkage of a sugar (glycone) to a non-sugar moiety (aglycone) [PubChem, quercetin-3-O-deoxyhexosyl(1-2)pentoside]. In this specific case, the aglycone is quercetin, a well-studied flavonoid with various potential health benefits [].

Source and Availability:

Potential Research Applications:

Due to its structural similarity to quercetin, quercetin-3-O-deoxyhexosyl(1-2)pentoside might hold promise for various scientific research applications. Quercetin exhibits antioxidant, anti-inflammatory, and potential anti-cancer properties [, ]. However, its bioavailability, the extent to which it is absorbed and utilized by the body, can be limited [].

Quercetin-3-O-deoxyhexosyl(1-2)pentoside is a flavonoid glycoside characterized by the presence of a quercetin aglycone linked to a deoxyhexose and a pentose sugar. Its chemical formula is and it is classified within the larger family of flavonoids, which are known for their diverse biological activities and roles in plant metabolism. This compound is typically found in various plants and has garnered attention for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties .

- Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to products such as quinones. Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.

- Reduction: In this reaction, there is a gain of electrons or the removal of oxygen, often producing dihydroflavonoids. Sodium borohydride and lithium aluminum hydride are typical reducing agents used under anhydrous conditions.

- Substitution: This involves replacing one functional group with another, utilizing halogens and nucleophiles under various conditions.

The specific products formed from these reactions depend on the conditions and reagents used.

Quercetin-3-O-deoxyhexosyl(1-2)pentoside exhibits several notable biological activities:

- Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes such as catalase and glutathione peroxidase, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory responses.

- Antimicrobial Activity: It disrupts microbial cell membranes and inhibits growth, suggesting potential applications in treating infections .

The synthesis of quercetin-3-O-deoxyhexosyl(1-2)pentoside can be achieved through several methods:

- Extraction from Plant Sources: The compound is often obtained by extracting plant materials using solvents such as ethanol. The extraction process typically involves drying, grinding, and applying specific conditions (e.g., 60°C at 1500 psi).

- Synthetic Routes: Laboratory synthesis may involve glycosylation reactions where quercetin is reacted with deoxyhexose and pentose sugars under controlled conditions to form the glycoside.

Industrial production often utilizes automated extraction systems combined with advanced chromatographic techniques to ensure high yield and purity.

Quercetin-3-O-deoxyhexosyl(1-2)pentoside has various applications across multiple fields:

- Nutraceuticals: Due to its health benefits, it is incorporated into dietary supplements aimed at enhancing health through natural compounds.

- Functional Foods: The compound is used in food products that promote health benefits beyond basic nutrition.

- Analytical Chemistry: It serves as a reference compound for identifying and quantifying flavonoids in various samples .

Research on quercetin-3-O-deoxyhexosyl(1-2)pentoside has focused on its interactions with various biological targets. Notably, studies have shown that it can modulate pathways involved in inflammation and oxidative stress responses. Its ability to interact with cellular receptors suggests potential therapeutic applications in chronic diseases characterized by inflammation .

Quercetin-3-O-deoxyhexosyl(1-2)pentoside can be compared with several similar flavonoid glycosides:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Quercetin 3-O-α-L-arabinopyranoside | Different sugar moiety attached to quercetin | Specific binding properties due to sugar type |

| Quercetin 3-O-β-gentiobioside | Contains a different disaccharide unit | Variations in biological activity |

| Quercetin 3-O-β-galactoside | Another glycoside with a distinct sugar moiety | Varying solubility and stability |

The uniqueness of quercetin-3-O-deoxyhexosyl(1-2)pentoside lies in its specific sugar moiety configuration, which influences its biological activities and interactions compared to other flavonoid glycosides .